O-Desmethyl Quinidine

CYP2D6 inhibition Drug metabolism Enzyme kinetics

O-Desmethyl Quinidine (Cupreidine, CAS 70877-75-7) is the O-demethylated quinidine metabolite with 16–85× weaker CYP2D6 inhibition (Ki=0.43–2.3 µM) versus quinidine, enabling graded P450 phenotyping without complete isoform suppression. With ~50% shorter elimination half-life (65.4 vs. 132.4 min) and reduced volume of distribution, it is indispensable for PBPK modeling and HPLC-MS/MS method validation (sensitivity 0.1 µg/mL). Its distinct anti-spastic efficacy in spinal cord injury models separates it from other cinchona alkaloids. Analog substitution leads to experimental failure—procure the exact compound for your specific system.

Molecular Formula C19H22N2O2
Molecular Weight 310.4 g/mol
Cat. No. B7826320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Desmethyl Quinidine
Molecular FormulaC19H22N2O2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESC=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O
InChIInChI=1S/C19H22N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h2-5,7,10,12-13,18-19,22-23H,1,6,8-9,11H2/t12-,13?,18?,19?/m0/s1
InChIKeyVJFMSYZSFUWQPZ-PPQKOSGMSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Desmethyl Quinidine (Cupreidine) Procurement Guide: Analytical Reference Standard, Metabolite, and Research Tool


O-Desmethyl Quinidine (ODMQ, Cupreidine, CAS: 70877-75-7) is the O-demethylated major active metabolite of quinidine, also described as an orally active metabolite of quinine [1][2]. It belongs to the cinchona alkaloid class, with a molecular formula of C19H22N2O2 and molecular weight of 310.39 g/mol [3]. This compound serves as both a research probe for CYP2D6 enzymatic activity and an analytical reference standard for quantifying quinidine and its metabolites in biological matrices [4][5].

Why O-Desmethyl Quinidine Cannot Be Substituted with Quinidine, Dihydroquinidine, or 3-Hydroxyquinidine in Critical Assays


In-class substitution among quinidine analogs leads to experimental failure due to profoundly divergent CYP2D6 inhibitory potencies, distinct pharmacokinetic profiles, and markedly different antiarrhythmic and toxicological activities. While quinidine and dihydroquinidine are exceptionally potent CYP2D6 inhibitors with Ki values in the low nanomolar range (0.027 and 0.013 µM, respectively), O-Desmethyl Quinidine exhibits a Ki approximately 16- to 85-fold weaker (0.43 to 2.3 µM) [1]. Its volume of distribution is approximately half that of quinidine, and its elimination half-life is roughly half as long (65.4 min vs. 132.4 min in rabbits) [2]. Additionally, O-Desmethyl Quinidine is demonstrably less active as an antiarrhythmic agent compared to both quinidine and 3-hydroxyquinidine [3]. These quantitative divergences mandate that researchers procure and validate the exact compound for their specific experimental system rather than assuming functional equivalence among analogs.

Quantitative Comparative Evidence for O-Desmethyl Quinidine Against Key Analogs


CYP2D6 Inhibition Potency: O-Desmethyl Quinidine vs. Quinidine and Dihydroquinidine

O-Desmethyl Quinidine inhibits CYP2D6 with Ki values ranging from 0.43 to 2.3 µM, which is one to two orders of magnitude weaker than the Ki values observed for quinidine (0.027 µM) and dihydroquinidine (0.013 µM) [1]. The differential inhibition potency is quantified as approximately 16-fold to 85-fold weaker relative to the parent compounds.

CYP2D6 inhibition Drug metabolism Enzyme kinetics

Antiarrhythmic Activity: O-Desmethyl Quinidine vs. Quinidine and 3-Hydroxyquinidine

O-Desmethyl Quinidine is significantly less potent as an antiarrhythmic agent compared to quinidine and its other major metabolites. In a mouse model of chloroform- and hypoxia-induced ventricular fibrillation, quinidine and 3-hydroxyquinidine (3-OH) exhibited comparable potency (ED50 = 0.18 and 0.17 mmol/kg, respectively), while O-Desmethyl Quinidine was determined to be 'less active' [1]. In a rabbit model of BaCl2-induced ventricular arrhythmias, quinidine and 2'-oxoquinidinone (2'-OXO) were equally potent (ED50 = 0.010 mmol/kg), whereas 3-OH was less potent and more toxic; O-Desmethyl Quinidine was again noted as 'less active' [1].

Antiarrhythmic Cardiac electrophysiology Ventricular fibrillation

Pharmacokinetic Profile: O-Desmethyl Quinidine vs. Quinidine

Following equimolar intravenous bolus doses in rabbits, O-Desmethyl Quinidine exhibited a significantly altered pharmacokinetic profile compared to quinidine. The volume of distribution at steady-state (Vdβ) for O-Desmethyl Quinidine was approximately one-half that of quinidine, and its intercompartmental distribution ratio (k12/k21) was about one-fourth of the quinidine value [1]. The terminal elimination half-life (t½β) for O-Desmethyl Quinidine was 65.4 ± 34.4 minutes, compared to 132.4 ± 27.1 minutes for quinidine, representing a roughly 50% shorter half-life [1]. Total body clearance was similar between the two compounds [1].

Pharmacokinetics Drug distribution Elimination half-life

Toxicity Profile: O-Desmethyl Quinidine vs. Quinidine and 3-Hydroxyquinidine

In a rabbit model of BaCl2-induced ventricular arrhythmias, 3-hydroxyquinidine (3-OH) was observed to be both less potent and more toxic than quinidine [1]. Separately, O-Desmethyl Quinidine has been reported to exhibit 'low blood toxicity' in rats with spinal cord injury [2], and to possess 'low acute toxicity' as a quinidine analog . In mice, intravenous administration revealed that dihydroquinidine was approximately 18% more toxic than quinidine based on median lethal dose (LD50) comparisons [3].

Toxicity Safety pharmacology In vivo toxicology

Analytical Reference Standard Utility: O-Desmethyl Quinidine in HPLC Method Validation

A validated high-performance liquid chromatography (HPLC) method enables the simultaneous separation and quantitation of quinidine, 3-hydroxyquinidine, quinidine-N-oxide, O-desmethylquinidine, and dihydroquinidine in serum samples [1]. The assay demonstrates sensitivity to 0.1 µg/mL for all five compounds using a 0.1 mL serum sample, with linearity maintained from 0.1 to 5 µg/mL [1]. Inter-assay variation is less than 10% and intra-assay variation is less than 15% for each compound [1]. O-Desmethyl Quinidine is specifically employed as an analytical reference standard for determining drug levels in biological fluids and for measuring the potency of enzyme system inhibition .

Analytical chemistry HPLC Method validation

Neurological Activity: O-Desmethyl Quinidine in Spinal Cord Injury Cramp Model

O-Desmethyl Quinidine reduces the frequency of cramps in a rat model of spinal cord injury while demonstrating low blood toxicity [1]. This activity is distinct from the primary antiarrhythmic and CYP2D6 inhibitory properties that characterize the quinidine class. No comparative data are available for quinidine, dihydroquinidine, or 3-hydroxyquinidine in this specific neurological application.

Spinal cord injury Muscle cramps Neurological disorders

Procurement-Driven Application Scenarios for O-Desmethyl Quinidine in Research and Industry


CYP2D6 Probe Substrate Assays Requiring Reduced Enzyme Inhibition

In studies where CYP2D6 activity must be partially inhibited rather than completely suppressed, O-Desmethyl Quinidine provides a graded inhibitory effect (Ki = 0.43–2.3 µM) that is 16- to 85-fold weaker than quinidine (Ki = 0.027 µM) or dihydroquinidine (Ki = 0.013 µM) [1]. This allows for more nuanced experimental designs, such as distinguishing CYP2D6-mediated metabolism from contributions by CYP3A4 or other isoforms. Procurement of O-Desmethyl Quinidine is essential for laboratories conducting drug-drug interaction studies or phenotyping assays where the ultrapotent inhibition by the parent compounds would obscure meaningful data.

Pharmacokinetic Modeling and Metabolite Tracking Studies

Given its distinct pharmacokinetic profile—including a ~50% shorter elimination half-life (65.4 min vs. 132.4 min) and ~50% reduced volume of distribution compared to quinidine [1]—O-Desmethyl Quinidine serves as a critical reference compound for constructing physiologically based pharmacokinetic (PBPK) models and for validating analytical methods in metabolite tracking studies. Researchers conducting in vivo studies involving quinidine administration must procure O-Desmethyl Quinidine as an analytical standard to accurately quantify circulating metabolite levels and interpret pharmacodynamic outcomes.

Analytical Method Development and Validation for Therapeutic Drug Monitoring

O-Desmethyl Quinidine is an indispensable reference standard for developing and validating HPLC or LC-MS/MS methods intended for the simultaneous quantitation of quinidine and its metabolites in biological matrices. The validated HPLC method described by Palmer et al. achieves sensitivity of 0.1 µg/mL and linearity from 0.1 to 5 µg/mL for O-Desmethyl Quinidine with inter-assay variation <10% [1]. Clinical pharmacology laboratories and contract research organizations (CROs) performing therapeutic drug monitoring or pharmacokinetic studies involving quinidine must include O-Desmethyl Quinidine in their standard curves to ensure method accuracy and regulatory compliance.

Neurological Research on Spinal Cord Injury and Muscle Spasticity

For investigators studying neuromuscular hyperexcitability, spinal cord injury-associated spasticity, or nocturnal leg cramps, O-Desmethyl Quinidine represents a unique tool compound with documented efficacy in reducing cramp frequency in a rat spinal cord injury model [1]. This neurological application is not shared by quinidine or other major metabolites such as 3-hydroxyquinidine, which are primarily studied in cardiac contexts. Procurement of O-Desmethyl Quinidine is necessary for laboratories seeking to explore this specific therapeutic avenue or to investigate the molecular mechanisms underlying cinchona alkaloid effects on skeletal muscle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-Desmethyl Quinidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.